2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde
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Overview
Description
2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring
Mechanism of Action
Mode of Action
It is known that benzofuran compounds, which are structurally similar, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the bromination of 5-chloro-1-benzothiophene-3-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-Bromo-5-chloro-1-benzothiophene-3-carboxylic acid.
Reduction: 2-Bromo-5-chloro-1-benzothiophene-3-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the chlorine substituent.
Benzo[b]thiophene-2-carboxaldehyde: Lacks both bromine and chlorine substituents.
2-Bromo-1-benzothiophene-3-carbaldehyde: Lacks the chlorine substituent.
Uniqueness: 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-chloro-1-benzothiophene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-9-7(4-12)6-3-5(11)1-2-8(6)13-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQNHUYKNRMBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(S2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347617 |
Source
|
Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680212-97-9 |
Source
|
Record name | 2-Bromo-5-chloro-1-benzothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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